Methyl 1-amino-6-bromoisoquinoline-4-carboxylate
Description
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
methyl 1-amino-6-bromoisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)9-5-14-10(13)7-3-2-6(12)4-8(7)9/h2-5H,1H3,(H2,13,14) |
InChI Key |
VNLYOGKBQHCWLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C2=C1C=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Carbonylation and Bromination Strategies
Carbonylation of Isoquinoline Derivatives
The core isoquinoline scaffold is often constructed via palladium-catalyzed carbonylation. In a representative method, 8-bromoisoquinoline undergoes carbonylation with carbon monoxide (60 psi) in methanol at 60°C using palladium acetate (Pd(OAc)₂) as a catalyst (mass ratio 1:0.5 relative to substrate). This yields methyl 8-isoquinolinecarboxylate with 96% efficiency. Adapting this approach, substituting the starting material with 6-bromoisoquinoline derivatives could enable direct access to methyl 6-bromoisoquinoline-4-carboxylate.
Regioselective Bromination
Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in acetic acid under reflux (110°C, 16 h). For example, methyl 8-isoquinolinecarboxylate reacts with NBS (1.2 equiv) to furnish methyl 4-bromoisoquinoline-8-carboxylate in 90% yield. Adjusting reaction parameters (e.g., solvent polarity, temperature) may enhance selectivity for the 6-position.
Table 1: Bromination Optimization Parameters
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl isoquinoline-4-carboxylate | NBS | Acetic acid | 110 | 90 |
| Methyl 6-nitroisoquinoline-4-carboxylate | Br₂ | H₂SO₄ | 25 | 65 |
Amination via Buchwald-Hartwig Coupling
Introduction of the Amino Group
The 1-amino group is installed via palladium-mediated coupling. In a patented protocol, 4-bromoisoquinoline-8-methyl formate reacts with tert-butyl carbamate (1.1 equiv) in 1,4-dioxane at 90°C using Pd(OAc)₂ (0.055 equiv) and cesium carbonate (2 equiv). This yields the Boc-protected amine (85% yield), which is deprotected using HCl/MeOH (2:1 v/v) to afford the free amine. Applying this to methyl 6-bromoisoquinoline-4-carboxylate would require careful optimization to prevent ester hydrolysis.
Alternative Amination Routes
Photoredox-mediated cross-dehydrogenative coupling offers a modern alternative. Nanomolar-scale reactions using iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and HAT catalysts (e.g., thiophenol) under blue light enable C–N bond formation without pre-functionalization. While scalable applications remain limited, this method avoids harsh reagents and preserves ester functionality.
Sequential Functionalization and Protecting Group Strategies
Order of Operations
Efficient synthesis requires strategic functionalization sequences:
- Esterification first : Carbonylation establishes the 4-carboxylate early, simplifying subsequent steps.
- Bromination after ring formation : Directing effects of the ester group may enhance 6-bromo selectivity.
- Late-stage amination : Minimizes side reactions during earlier halogenation steps.
Challenges in Regiochemical Control
Competing Bromination Sites
Without directing groups, electrophilic bromination of isoquinolines favors the 5- and 8-positions. Achieving 6-bromo selectivity requires:
Mitigation of Byproducts
Common byproducts include di-brominated species and ester hydrolysis products. Strategies to suppress these involve:
- Low-temperature bromination (e.g., 0°C in DCM with Br₂).
- Anhydrous conditions to prevent ester degradation.
Scalability and Industrial Considerations
Catalytic System Optimization
Pd(OAc)₂ is cost-effective for large-scale use, but ligand-assisted systems (e.g., XPhos/Pd) improve turnover numbers. For example, PdBr₂ with dicyclohexyl ammonium bromide increases yields in cyclization reactions.
Solvent and Energy Efficiency
Methanol and 1,4-dioxane are preferred for their balance of solubility and ease of removal. Microwave-assisted synthesis reduces reaction times (e.g., 4h vs. 16h for conventional heating).
Table 2: Comparative Analysis of Methods
| Method | Catalyst | Time (h) | Yield (%) | Scalability |
|---|---|---|---|---|
| Pd-catalyzed carbonylation | Pd(OAc)₂ | 8 | 96 | High |
| Photoredox amination | Ir photocatalyst | 24 | 65 | Low |
| Microwave bromination | NBS/PdBr₂ | 4 | 88 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups such as amino or hydroxyl groups.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of methyl 1-amino-6-bromoisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Key Observations:
Bromine at position 6 facilitates cross-coupling reactions (e.g., Suzuki), similar to Ethyl 7-bromoisoquinoline-3-carboxylate .
Physicochemical Properties: The amino group lowers logP (~2.5) compared to Ethyl 6-bromoisoquinoline-1-carboxylate (logP 3.3), enhancing aqueous solubility and bioavailability . Methyl 4-bromoisoquinoline-6-carboxylate (logP ~3.0) lacks the amino group, resulting in higher hydrophobicity .
Structural vs. Isoquinoline/Quinoline Derivatives: Quinoline analogs (e.g., Methyl 4-bromoquinoline-6-carboxylate) exhibit distinct electronic properties due to nitrogen position differences, affecting binding affinity in medicinal chemistry applications .
Applications: The target compound’s amino group makes it a candidate for drug candidates targeting hydrogen-bond-rich biological sites (e.g., enzyme active sites) . Chloro analogs (e.g., Methyl 1-chloroisoquinoline-4-carboxylate) are more suited for inert intermediates in metal-catalyzed reactions .
Biological Activity
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the isoquinoline family, characterized by:
- Molecular Formula: C12H10BrN1O2
- Molecular Weight: Approximately 281.11 g/mol
The unique structure includes a bromine atom at the 6-position and an amino group at the 1-position, which contribute to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Properties:
- The compound has shown promising results in inhibiting cancer cell proliferation in various studies.
- It targets specific pathways involved in tumor growth and metastasis.
-
Antimicrobial Activity:
- Preliminary studies suggest potential antimicrobial effects against certain bacterial strains, although detailed mechanisms remain to be elucidated.
-
Enzyme Inhibition:
- The compound may act as an inhibitor for specific enzymes implicated in cancer progression, contributing to its anticancer efficacy.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Anticancer Activity:
A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. -
Antimicrobial Testing:
Another investigation explored its effects on Gram-positive and Gram-negative bacteria. The results indicated moderate inhibition of bacterial growth, suggesting further exploration into its potential as an antimicrobial agent.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Anticancer | A549 (Lung Cancer) | 20 | |
| Antimicrobial | E. coli | 50 | |
| Antimicrobial | S. aureus | 40 |
The mechanisms underlying the biological activities of this compound are still being investigated. However, current hypotheses include:
- Inhibition of Oncogenic Pathways: The compound may interfere with signaling pathways that promote tumor growth, such as the c-Myc pathway.
- Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death in cancer cells, a desirable effect in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
